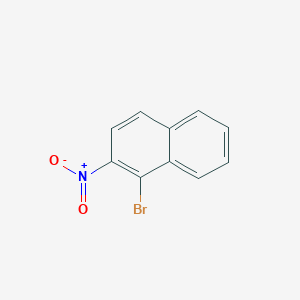

1-Bromo-2-nitronaphthalene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHBLKHJWCNXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409227 | |

| Record name | 1-bromo-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-55-1 | |

| Record name | 1-bromo-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to Halogenated Nitronaphthalenes

The introduction of halogen and nitro groups onto a naphthalene (B1677914) ring requires strategic planning to achieve the desired isomer. The order of substitution is critical, as the first substituent directs the position of the incoming electrophile.

The bromination of nitronaphthalene serves as a viable, though sometimes complex, route to bromo-nitronaphthalene isomers. The nitro group is a deactivating and meta-directing substituent. Therefore, direct bromination of 1-nitronaphthalene (B515781) would be expected to yield products where the bromine atom is at the 5- or 8-position. For instance, the bromination of 1-nitronaphthalene in the presence of iron(III) chloride catalyst yields 1-nitro-5-bromonaphthalene with high selectivity. google.com Another method involves dissolving 1-nitronaphthalene in 20% oleum (B3057394) (fuming sulfuric acid) and adding bromine, which also results in substitution at positions meta to the nitro group.

Similarly, the synthesis of 2-bromo-1-nitronaphthalene (B3136532) could potentially start from 1-nitronaphthalene, but this would require a non-standard substitution pattern. vulcanchem.com A more direct precursor for other isomers, 4-bromo-1-methyl-2-nitronaphthalene, can be synthesized by brominating 1-methyl-2-nitronaphthalene. smolecule.com The presence of the activating methyl group and the deactivating nitro group directs the incoming bromine to the 4-position. smolecule.com General bromination techniques for naphthalene derivatives often employ reagents like N-Bromosuccinimide (NBS) in polar aprotic solvents to achieve regioselective outcomes. smolecule.com

A more direct and common approach for synthesizing 1-bromo-2-nitronaphthalene is the electrophilic nitration of 1-bromonaphthalene (B1665260). The bromine atom is an ortho-, para-directing group, although it is deactivating. Nitration of 1-bromonaphthalene typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.com This reaction yields a mixture of isomers, primarily this compound and 1-bromo-4-nitronaphthalene, due to the directing effect of the bromine substituent.

The reaction conditions, such as temperature and acid concentration, can be optimized to favor the formation of the desired 2-nitro isomer. For example, nitration of 1-bromonaphthalene with mixed acids at temperatures between 0°C and 50°C is a standard procedure. The electron-withdrawing nitro group in the product deactivates the ring toward further substitution.

| Reactant | Reagents | Key Products | Reference |

|---|---|---|---|

| 1-Bromonaphthalene | HNO₃/H₂SO₄ | This compound, 1-Bromo-4-nitronaphthalene | smolecule.com |

Ipso-substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent other than a hydrogen atom. unacademy.comucl.ac.uk This can be a strategic route for introducing a nitro group. The conversion of functional groups like halogens, carboxyl, or hydroxyl groups into a nitro group via a nitrating mixture is known as ipso nitration. unacademy.com

While less common for this specific compound, ipso-nitration of bromoarenes has been reported. google.comscitepress.org This reaction involves the replacement of a bromine atom by a nitro group. Such transformations can be catalyzed by copper compounds, for instance, using potassium nitrite (B80452) (KNO₂) in the presence of a copper(II) triflate catalyst. scitepress.org Yields for the synthesis of mononitronaphthalenes via copper-catalyzed ipso-substitution of bromo- or iodo-derivatives can range from 70-82%. google.comscitepress.org This pathway offers an alternative to direct nitration, particularly when specific regioselectivity is required and the necessary precursors are available. canterbury.ac.nz

Catalytic Transformations in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Transition metals like palladium and copper are particularly significant in the synthesis and subsequent reactions of halogenated nitroaromatics.

Copper and palladium catalysts are instrumental in reactions involving aryl halides. Copper-catalyzed methods are particularly relevant for ipso-nitration, as mentioned previously. google.comscitepress.org For example, the reaction of bromoarenes with nitrite salts in the presence of a copper catalyst provides an efficient route to nitroaromatics. scitepress.org

Palladium catalysts are renowned for their utility in cross-coupling reactions, such as Suzuki-Miyaura reactions. In this context, this compound can serve as a substrate. The bromine atom provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds. vulcanchem.comchemscene.com For instance, palladium-catalyzed coupling reactions can be used to synthesize highly substituted naphthalenes from precursors like this compound. researchgate.netrsc.org The choice of palladium catalyst and ligands is crucial to avoid side reactions like dehalogenation.

Nitro-dehalogenation refers to the removal of a halogen atom from a nitroaromatic compound. This is typically observed as a side reaction during other transformations, rather than a synthetic goal. The halogen atom in halogen-substituted nitroaromatics is activated by the electron-withdrawing nitro group, making it labile. google.com

During the catalytic reduction of the nitro group to an amine, for example, the halogen can be concurrently removed through hydrogenolysis. google.com The propensity for dehalogenation increases from fluorine to iodine, making bromo-substituted compounds susceptible to this reaction. google.com The choice of catalyst is critical; platinum and rhodium catalysts are known to cause less dehalogenation than palladium catalysts under certain hydrogenation conditions. google.comunimi.it Modified platinum group metal catalysts can be employed to selectively reduce the nitro group while minimizing the loss of the halogen. google.com While not a synthetic route to this compound, understanding these dehalogenation pathways is crucial when planning subsequent reactions of the compound. google.comrsc.org

Novel Benzannulation and Cycloaddition Protocols Yielding Substituted Nitronaphthalenes

The construction of the naphthalene core is a fundamental aspect of synthesizing derivatives like this compound. Modern organic synthesis has moved beyond classical methods, exploring sophisticated benzannulation and cycloaddition reactions to build the substituted naphthalene skeleton with greater control and efficiency.

Benzannulation reactions, which involve the formation of a benzene (B151609) ring fused to an existing ring, are powerful tools for creating naphthalene systems. One novel, two-step benzannulation protocol yields 3-alkyl- and 3-aryl-substituted 2-nitronaphthalenes. researchgate.net This method begins with the 1,4-addition of a lithiated o-tolualdehyde tert-butyl imine to a β-nitrostyrene or nitroalkene. researchgate.net This is followed by an intramolecular aza-Henry reaction to form a six-membered ring. researchgate.net Subsequent acid treatment and a one-pot radical-induced bromination and elimination sequence lead to aromatization, furnishing the desired 2-nitronaphthalenes in excellent yields. researchgate.net Another approach utilizes a pyrrolidine-mediated cascade Michael/Henry reaction between 2-(2-oxoethyl)benzaldehydes and nitroalkenes to afford polysubstituted naphthalenes. researchgate.net

Cycloaddition reactions, particularly the Diels-Alder reaction, offer another elegant pathway. conicet.gov.arlareferencia.infobenthamdirect.com In these [4+2] cycloadditions, a diene reacts with a dienophile to form a cyclohexene (B86901) ring. Nitronaphthalenes can act as the dienophile component due to the electron-withdrawing nature of the nitro group. For instance, the reaction between dinitronaphthalenes and electron-rich dienes like (E)-1-trimethylsilyloxy-1,3-butadiene produces nitrophenanthrenol derivatives after the initial adduct aromatizes through the loss of nitrous acid. conicet.gov.arbenthamdirect.com

A significant challenge in these reactions is preventing the immediate re-aromatization of the initial cycloadduct. soton.ac.uk A notable advancement involves the use of high pressure (16 kbar) to promote dearomatizing [4+2] cycloadditions between nitroarenes, such as 1-nitronaphthalene, and silyloxydienes. soton.ac.uk This method, performed at room temperature without a chemical promoter, successfully yields stable, three-dimensional polycyclic adducts, preventing the re-aromatization that occurs under thermal conditions. soton.ac.uk

Table 1: Overview of Novel Annulation and Cycloaddition Reactions

| Reaction Type | Precursors | Key Features | Product Class |

|---|---|---|---|

| Benzannulation researchgate.net | Lithiated o-tolualdehyde imine + β-nitrostyrene | Two-step, regiospecific, scalable protocol; intramolecular aza-Henry reaction. | 3-Substituted 2-Nitronaphthalenes |

| Diels-Alder Cycloaddition conicet.gov.arbenthamdirect.com | Dinitronaphthalenes + (E)-1-trimethylsilyloxy-1,3-butadiene | Polar, [4+2] cycloaddition; primary adducts undergo aromatization. | Nitrophenanthrenol Derivatives |

| High-Pressure Dearomative Cycloaddition soton.ac.uk | 1-Nitronaphthalene + Danishefsky's diene | High pressure (16 kbar) prevents re-aromatization; no chemical promoter needed. | Highly Functionalized Polycyclic Adducts |

Challenges and Advances in Synthetic Efficiency and Selectivity

Despite innovative methods for constructing the naphthalene core, the synthesis of specific isomers like this compound is fraught with challenges, primarily concerning efficiency and regioselectivity. The direct nitration of naphthalene, a common starting point, typically yields a mixture of 1- and 2-nitronaphthalene (B181648), with the 1-nitro isomer predominating (typically 90-96%). scitepress.orgsciencemadness.org Achieving higher selectivity and avoiding over-nitration to dinitro- or polynitro-products remains a significant hurdle. sciencemadness.orgresearchgate.net Traditional nitration with mixed nitric and sulfuric acids is effective but often unselective for substituted compounds and generates substantial acid waste. researchgate.netresearchgate.net

Advances to overcome these challenges often involve novel catalytic systems. The use of solid acid catalysts, such as zeolites, has shown promise in improving the regioselectivity of naphthalene nitration. mdpi.com For example, HBEA zeolite modified with highly electronegative cations can achieve a 1-nitronaphthalene to 2-nitronaphthalene ratio of 19.2, with a moderate yield of 68.2% under optimized, low-temperature conditions. mdpi.com Similarly, for the synthesis of 1,5-dinitronaphthalene (B40199) from 1-nitronaphthalene, a solid superacid catalyst (SO₄²⁻/ZrO₂) promoted by oxygen and acetic anhydride (B1165640) has been developed, achieving 93.8% conversion of 1-nitronaphthalene with a 52.8% selectivity for the desired 1,5-isomer under mild conditions. exlibrisgroup.com

Another approach to achieving selectivity is ipso-nitration, where a substituent other than hydrogen is replaced by a nitro group. The catalytic ipso-substitution of bromo- or iodo-naphthalenes with potassium nitrite in the presence of copper(II) triflate can produce mononitronaphthalenes in yields of 70-82%. scitepress.orggoogle.com This strategy allows for the synthesis of specific isomers that are difficult to obtain through direct nitration.

Selectivity is also a critical issue in subsequent reactions of the nitro group. The selective reduction of the nitro group in the presence of other functional groups is a commercially important but challenging transformation. rsc.org An advanced method for the selective reduction of 1-nitronaphthalene to 1-aminonaphthalene utilizes a phase transfer catalyst system. researchgate.netrsc.org This modified Zinin reduction, using hydrogen sulfide (B99878) absorbed in N-Methyldiethanolamine (MDEA) and Tetra-n-butylphosphonium Bromide (TBPB) as the catalyst, achieves 100% selectivity for the amino product under biphasic conditions. researchgate.netrsc.org This process represents a significant advance in the selective and efficient transformation of nitronaphthalenes.

Table 2: Advances in Selective Nitronaphthalene Synthesis and Transformation

| Process | Substrate | Catalyst/Reagent System | Key Outcome |

|---|---|---|---|

| Regioselective Mononitration mdpi.com | Naphthalene | HBEA-25 Zeolite / Nitric Acid | Increased selectivity for 1-nitronaphthalene (isomer ratio of 19.2). |

| Selective Dinitration exlibrisgroup.com | 1-Nitronaphthalene | SO₄²⁻/ZrO₂ / NO₂ | 52.8% selectivity for 1,5-dinitronaphthalene. |

| ***Ipso*-Nitration** scitepress.orggoogle.com | Bromo- or Iodo-naphthalenes | Copper(II) triflate / KNO₂ | Formation of specific mononitro-isomers with 70-82% yield. |

| Selective Nitro Group Reduction researchgate.netrsc.org | 1-Nitronaphthalene | H₂S-MDEA / TBPB (Phase Transfer Catalyst) | 100% selectivity for 1-aminonaphthalene. |

Mechanistic Investigations of Reactivity and Transformation Pathways

Electronic and Steric Influences on 1-Bromo-2-nitronaphthalene Reactivity

The electronic properties of the bromine and nitro substituents profoundly influence the chemical reactivity of the aromatic system. These groups exert both inductive and resonance effects, which alter the electron density distribution across the naphthalene (B1677914) ring and determine its susceptibility to different types of chemical attack.

The bromine atom at the C1 position of this compound serves as a potential site for nucleophilic attack. Although halogens are generally deactivating due to their inductive electron withdrawal, they can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate reaction conditions.

In the context of electrophilic aromatic substitution (EAS), the bromine atom, despite being electron-withdrawing inductively, acts as an ortho-, para-director due to the donation of its lone pair electrons via resonance. However, its influence is often overshadowed by the powerful directing effects of the adjacent nitro group. Steric hindrance from the bulky bromine atom can also play a role in directing incoming groups during synthetic procedures. For instance, in related substituted naphthalenes, steric effects have been shown to be a dominant factor in rerouting reaction mechanisms, such as in Buchwald-Hartwig couplings. rsc.org

The nitro group (-NO₂) at the C2 position is a potent electron-withdrawing group, exerting a strong influence on the molecule's reactivity through both inductive and resonance effects. mdpi.commdpi.com This withdrawal of electron density deactivates the naphthalene ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted naphthalene. mdpi.com

Key impacts of the nitro group include:

Deactivation of the Aromatic Ring: By pulling electron density away from the ring, the nitro group destabilizes the positively charged intermediate (sigma complex) formed during electrophilic attack, thereby increasing the activation energy and slowing down the reaction. mdpi.com

Directing Effects: The nitro group is a strong meta-director in electrophilic aromatic substitution reactions. Therefore, it directs incoming electrophiles to positions meta to itself (C4, C5, and C7), as substitution at the ortho and para positions is electronically disfavored.

Stabilization of Negative Charge: The electron-withdrawing nature of the nitro group can stabilize negative charges in intermediates, which is particularly relevant in nucleophilic aromatic substitution reactions. This effect makes the ring more susceptible to attack by nucleophiles, facilitating the displacement of leaving groups like the bromine atom.

The combined electronic effects of the bromo and nitro substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| Bromine | C1 | Electron-withdrawing (-I) | Electron-donating (+R, weak) | Deactivating | Ortho, Para |

| Nitro | C2 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

Photophysical and Photochemical Dynamics

The presence of the nitro group dominates the photophysical and photochemical properties of nitronaphthalene derivatives, rendering them largely non-fluorescent and promoting rapid decay of their excited states. nih.govacs.org

Nitroaromatic compounds like nitronaphthalenes are characteristically non-fluorescent or, at best, weakly fluorescent. nih.govacs.org This is because their optically excited states undergo extremely rapid non-radiative decay. nih.gov Upon photoexcitation, the primary deactivation pathway for the lowest singlet excited state (S₁) is an exceptionally efficient intersystem crossing (ISC) to the triplet manifold (Tₙ). acs.orgd-nb.infoacs.org

For nitronaphthalenes, this ISC process can occur on an ultrafast timescale, within hundreds of femtoseconds (sub-200 fs). acs.orgnih.gov This rapid transition from the singlet to the triplet state effectively quenches any potential fluorescence, which is a much slower process. rsc.org The high efficiency of ISC in these molecules, which lack heavy atoms, is attributed to several factors, including a small energy gap between the involved singlet and triplet states and favorable spin-orbit coupling. d-nb.infoacs.org Studies on 2-nitronaphthalene (B181648) suggest that the high ISC rate is due to the minimal electronic and nuclear changes required for the singlet-triplet transition. d-nb.info While initial research pointed to sub-picosecond ISC, some nonadiabatic dynamics simulations suggest that internal conversion within the singlet manifold occurs on the ~100 fs timescale, with the actual ISC taking place later, on a ~1 ps timescale. nih.gov

The introduction of electron-donating groups can suppress ISC and increase the singlet-excited-state lifetime, although this can also introduce other non-radiative decay pathways. nih.govacs.org

Halogenated naphthalenes are known to participate in photoinduced electron transfer (PET) reactions. umich.eduscilit.com In these processes, the electronically excited molecule can act as either an electron donor or an acceptor. The triplet state of 1-bromonaphthalene (B1665260), for example, can be quenched by electron donors. conicet.gov.ar

Furthermore, the triplet state of related compounds like 1-nitronaphthalene (B515781) can react with halide anions via electron transfer, leading to the formation of dihalogen radical anions. acs.org The presence of both a bromine atom and a nitro group in this compound suggests a complex interplay of potential PET pathways. The nitro group's strong electron-accepting character could facilitate PET from a suitable donor to the excited nitronaphthalene core. Conversely, the bromine atom could be involved in quenching processes or subsequent radical reactions following an initial photoinduced event. The efficiency and direction of PET are influenced by the redox potentials of the interacting species and the solvent environment. conicet.gov.ar

Photolysis is a major atmospheric degradation pathway for nitronaphthalenes. researchgate.net The photochemistry of these compounds often involves the cleavage of the C–NO₂ bond, leading to the formation of radical species. walshmedicalmedia.comacs.org For 1-nitronaphthalene, photolysis is believed to proceed via the formation of a naphthoxy radical and nitrogen dioxide (NO₂) or nitric oxide (NO) and an aryloxy radical. walshmedicalmedia.comacs.org

Studies on 1-nitronaphthalene have identified several key photochemical processes:

Radical Pair Formation: Upon excitation, a primary pathway can involve the formation of an aryl and nitrogen dioxide (NO₂) geminate radical pair within the solvent cage. walshmedicalmedia.comresearchgate.net

Naphthoxy Radical Reactions: The resulting naphthoxy radical is highly reactive. It can undergo self-reaction to form dimers or cross-reaction with other radicals present, such as phenoxy radicals. acs.orgnih.govacs.org

Hydroxyl Radical Formation: The excited triplet state of 1-nitronaphthalene has been shown to react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). rsc.orgrsc.orgebi.ac.uk

Influence of Oxygen: Molecular oxygen can significantly influence the photochemical outcome by scavenging radical species or by quenching the excited triplet state. walshmedicalmedia.comresearchgate.netidexlab.com

These pathways suggest that the photolysis of this compound would likely lead to the formation of a bromo-naphthoxy radical, which could then engage in subsequent dimerization, cross-coupling, or other radical-mediated reactions.

The table below summarizes some photophysical data for the parent compound, 1-nitronaphthalene.

| Property | Observation for 1-Nitronaphthalene | Reference(s) |

| Fluorescence | Practically non-fluorescent (Quantum yield < 10⁻⁴) | nih.gov |

| S₁ Lifetime | Ultrafast decay (sub-picosecond to a few picoseconds) | nih.govnih.gov |

| Primary Decay Pathway | Intersystem Crossing (S₁ → Tₙ) | acs.orgacs.org |

| ISC Timescale | Sub-200 fs to ~1 ps | acs.orgnih.gov |

| Photolysis Products | Naphthoxy radicals, Nitronaphthols, Dimers | acs.orgnih.govacs.org |

Nucleophilic Aromatic Substitution on this compound Systems

The presence of a strongly electron-withdrawing nitro group at the C2 position and a good leaving group (bromide) at the C1 position makes the this compound system highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group activates the naphthalene ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. The bromine atom's position adjacent to the nitro group further enhances this reactivity. cymitquimica.commdpi.com

Research has shown that various nucleophiles can displace the bromide ion. For instance, in reactions analogous to those seen with similar compounds, alkoxides, amines, and other nucleophiles can be used to form a variety of derivatives. A notable example of this reactivity is the use of this compound in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In one study, this compound was successfully coupled with an NH quinolone using a chiral ligand (L5) and a palladium catalyst to produce the corresponding C-N atropisomeric product with good yield and high enantioselectivity. snnu.edu.cn This type of reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination, with the C-N bond-forming step being the key transformation. snnu.edu.cn

The general mechanism for the SNAr reaction on this compound involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. mdpi.com The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. In the final step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. mdpi.com

Interactive Table: Examples of Nucleophilic Aromatic Substitution Reactions on this compound Systems

Oxidative and Reductive Transformation Mechanisms

The chemical behavior of this compound is significantly influenced by the nitro group, which can undergo various reductive and oxidative transformations. These pathways are critical in both environmental fate and synthetic applications.

The bioreduction of the nitro group in nitroaromatic compounds is a well-documented metabolic pathway, primarily mediated by enzymes called nitroreductases. scielo.brnih.gov This process is central to the bioactivation and potential toxicity of many nitroaromatics. scielo.br For this compound, the bioreduction would proceed through a stepwise reduction of the nitro (-NO₂) group.

The process involves a six-electron reduction, typically occurring in two-electron steps. nih.gov

Step 1: The nitro group is first reduced to a nitroso group (-NO).

Step 2: The nitroso group is further reduced to a hydroxylamino group (-NHOH).

Step 3: The final reduction step converts the hydroxylamino group to an amino group (-NH₂), yielding 1-bromo-2-aminonaphthalene.

Alternatively, a one-electron reduction pathway can occur, leading to the formation of a nitro anion radical. This radical can then be converted to the nitroso compound or react with molecular oxygen in a futile cycle that generates a superoxide (B77818) anion. scielo.br The N-hydroxylamino intermediate is a particularly reactive species that can lead to the formation of covalent adducts with biological macromolecules. nih.gov In the context of bacteria capable of degrading nitronaphthalenes, such as certain Sphingobium species, enzymes like 1-nitronaphthalene dioxygenase initiate catabolism, though the primary attack is often on the ring itself rather than the nitro group. nih.gov However, the subsequent metabolism often involves nitroreductase activity. nih.gov

Interactive Table: Sequential Products of Nitro Group Bioreduction

The atmospheric transformation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is of significant environmental interest. Ozonolysis is a key degradation pathway for these compounds. aaqr.org For nitro-PAHs like this compound, ozone can react with the aromatic rings, leading to a variety of oxygenated products.

The mechanism of ozonolysis for PAHs generally follows the Criegee mechanism, where ozone undergoes a [3+2] cycloaddition across a double bond to form a primary ozonide (a 1,2,3-trioxolane). researchgate.net This intermediate is unstable and rapidly rearranges or cleaves. In solution, participating solvents like water or methanol (B129727) can influence the final products. researchgate.netresearchgate.net For PAHs, two main mechanistic pathways have been proposed: ring-opening mechanisms and oxygen addition without ring opening. rsc.orgrsc.org

Interactive Table: Potential Products from the Ozonolysis of this compound

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance Spectroscopy (NMR) for Positional Isomer Identification and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-bromo-2-nitronaphthalene. Both ¹H and ¹³C NMR are instrumental in confirming the specific substitution pattern on the naphthalene (B1677914) ring, distinguishing it from other possible isomers.

In the ¹H NMR spectrum of a related compound, 1-bromo-4-methoxynaphthalene, the aromatic protons appear in the range of δ 6.66–8.34 ppm. For this compound, the exact chemical shifts and coupling constants of the six aromatic protons provide a unique fingerprint. The electron-withdrawing effects of the nitro group and the bromine atom deshield the adjacent protons, causing them to resonate at a lower field.

¹³C NMR spectroscopy further corroborates the structure by identifying the ten distinct carbon environments in the molecule. The carbons directly attached to the bromine and nitro groups exhibit characteristic chemical shifts. For instance, in a study of various nitronaphthalenes, the chemical shifts of the carbon atoms were found to be highly dependent on the position of the nitro group. researchgate.net These detailed spectral data are crucial for confirming the regiochemistry of synthesis reactions.

Below is a table summarizing typical NMR data for related bromonitronaphthalene compounds, which helps in the analysis of this compound.

| Nucleus | Compound | Chemical Shift (δ) Range (ppm) | Key Observations |

| ¹H | 1-Bromo-4-methoxynaphthalene | 6.66–8.34 (aromatic) | Aromatic protons are in the expected downfield region. |

| ¹³C | Nitronaphthalenes | Varies significantly with isomer | The position of the nitro group heavily influences the carbon chemical shifts. researchgate.net |

Mass Spectrometry Techniques (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 252.07 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₀H₆BrNO₂. epa.gov

Under electron ionization (EI), the molecule typically shows a prominent molecular ion peak (M⁺). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing reaction mixtures and identifying this compound. scitepress.org In the GC-MS analysis of a related compound, 1-bromo-5-nitronaphthalene, the top three mass-to-charge ratio (m/z) peaks observed were 126, 253, and 251. nih.gov

| Technique | Ion | m/z Value | Significance |

| MS | [M]⁺ | ~251 | Molecular ion with ⁷⁹Br |

| MS | [M+2]⁺ | ~253 | Molecular ion with ⁸¹Br |

| GC-MS (1-bromo-5-nitronaphthalene) | Top Peak | 126 | A significant fragment ion. nih.gov |

| GC-MS (1-bromo-5-nitronaphthalene) | 2nd Highest | 253 | Molecular ion with ⁸¹Br. nih.gov |

| GC-MS (1-bromo-5-nitronaphthalene) | 3rd Highest | 251 | Molecular ion with ⁷⁹Br. nih.gov |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the nitro group (NO₂) and the carbon-bromine (C-Br) bond, as well as the aromatic ring vibrations.

The nitro group exhibits two strong and distinct stretching vibrations: the asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch is found between 1335-1370 cm⁻¹. For 1-nitronaphthalene (B515781), a strong absorption at about 1518 cm⁻¹ is attributed to the in-plane bending of aromatic C-H and naphthalene ring stretching, while the NO₂ stretching appears around 1340 cm⁻¹. researchgate.net The C-Br stretching vibration is generally observed in the fingerprint region, at lower wavenumbers, typically between 500-750 cm⁻¹. docbrown.info

The following table summarizes the expected IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 750 docbrown.info |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aromatic C=C | Stretch | ~1400 - 1600 |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

UV-Visible spectroscopy is utilized to investigate the electronic transitions within the this compound molecule. The extended π-system of the naphthalene ring, substituted with both an auxochrome (Br) and a chromophore (NO₂), gives rise to characteristic absorption bands in the ultraviolet and visible regions.

Studies on related nitronaphthalenes show that the position and intensity of the absorption maxima are sensitive to the substitution pattern. researchgate.net For example, the UV-Visible spectrum of 1-nitronaphthalene in hexane (B92381) and ethanol (B145695) shows distinct absorption profiles. researchgate.net The electronic spectrum provides information about the energy levels of the molecular orbitals and can be used to monitor changes in conjugation during chemical reactions.

Chromatographic Methods for Reaction Progress Monitoring and Product Isolation

A variety of chromatographic techniques are indispensable for both monitoring the progress of reactions that synthesize or utilize this compound and for the subsequent isolation and purification of the product.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to follow the course of a reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., hexane/ethyl acetate), one can visualize the consumption of reactants and the formation of the product.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the method of choice. Using a silica gel stationary phase and a suitable eluent, it is possible to separate the desired product from unreacted starting materials and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the composition of complex reaction mixtures, allowing for the identification and quantification of this compound and any isomers or impurities. scitepress.org For instance, the nitration of naphthalene can be analyzed by GC-MS to determine the ratio of 1-nitronaphthalene to 2-nitronaphthalene (B181648). scitepress.org

| Method | Application | Typical Conditions |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel plate, hexane/ethyl acetate (B1210297) eluent system. |

| Column Chromatography | Product purification | Silica gel stationary phase, hexane/ethyl acetate eluent. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, isomer analysis | Capillary column (e.g., TG5-SilMS), helium carrier gas, electron ionization. scitepress.org |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of this compound. The nitro group is electrochemically active and can be reduced. The reduction potential provides insight into the electron-accepting ability of the molecule, which is influenced by the presence and position of the bromine atom on the naphthalene ring.

Research on related nitroaromatic compounds, like nitroindazoles, has shown that their reduction processes are often crucial for their biological activity. researchgate.net Cyclic voltammetry studies on these compounds have helped to understand their electronic distribution and reduction pathways. researchgate.net The electrochemical reduction of nitronaphthalenes has also been a subject of investigation. google.com The data obtained from these analyses can be valuable for predicting the reactivity of this compound in redox reactions.

Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Nitronaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-bromo-2-nitronaphthalene. aps.org These methods can determine key properties such as molecular geometry, vibrational frequencies, and electronic properties like total energy, dipole moment, electronegativity, and chemical hardness. researchgate.net

DFT studies on related nitronaphthalene derivatives have shown that the orientation of the nitro group relative to the naphthalene (B1677914) ring significantly influences the molecule's stability and electronic properties. researchgate.netacs.org For instance, the degree of planarity or rotation of the NO2 group can affect the molecule's stability. researchgate.net The presence of both a bromine atom and a nitro group, which are electron-withdrawing, impacts the electron density distribution across the naphthalene ring system. smolecule.comcymitquimica.com This, in turn, dictates the molecule's susceptibility to electrophilic and nucleophilic attacks. smolecule.com

Table 1: Calculated Electronic Properties of a Naphthalene Derivative

| Property | Calculated Value |

|---|---|

| Total Energy | Varies with basis set |

| Dipole Moment | Varies with basis set |

| HOMO Energy | Varies with basis set |

| LUMO Energy | Varies with basis set |

| Energy Gap (HOMO-LUMO) | Varies with basis set |

Note: Specific values for this compound require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound. nih.govjinr.ru These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. jinr.runih.gov

For a molecule like this compound, MD simulations can reveal the preferred rotational conformations of the nitro group and the dynamics of the carbon-bromine bond. The simulations can also shed light on noncovalent interactions, such as π-π stacking and hydrogen bonding, which are crucial in understanding the behavior of the molecule in condensed phases and its potential for forming cocrystals. nih.govresearchgate.net The force fields used in these simulations, such as CHARMM or Amber, are critical for accurately describing the potential energy of the system. jinr.runih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are extensively used to map out potential reaction pathways and analyze the transition states of reactions involving this compound. researchgate.net For instance, in the context of its synthesis or degradation, theoretical calculations can identify the most energetically favorable routes. dntb.gov.ua This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies. snnu.edu.cnnih.gov

Studies on related haloaromatic compounds have utilized DFT to investigate mechanisms like the electrochemical reduction of the carbon-halogen bond. mdpi.com Such studies propose stepwise mechanisms involving the formation of radical anions, followed by the cleavage of the C-Br bond. mdpi.com Understanding these pathways is crucial for applications in organic synthesis and environmental remediation. mdpi.com The computational prediction of reaction outcomes provides valuable guidance for experimental design. nih.gov

Spectroscopic Data Prediction and Validation

Theoretical calculations are highly effective in predicting various spectroscopic data for this compound, which can then be validated against experimental measurements. For example, DFT calculations can simulate infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. researchgate.net These predicted spectra can aid in the interpretation and assignment of experimental vibrational bands. acs.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. researchgate.net The comparison between calculated and experimental spectra can confirm the molecular structure and provide insights into the electronic transitions occurring within the molecule. x-mol.com Furthermore, nuclear magnetic resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, which can be compared with experimental ¹H and ¹³C NMR spectra for structural elucidation. liverpool.ac.ukchemicalbook.com

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Naphthalene Derivative

| Spectroscopic Technique | Predicted Data | Experimental Data |

|---|---|---|

| FT-IR (cm⁻¹) | Vibrational frequencies | Absorption bands |

| FT-Raman (cm⁻¹) | Vibrational frequencies | Raman shifts |

| UV-Vis (nm) | Absorption maxima (λmax) | Absorption maxima (λmax) |

| ¹H NMR (ppm) | Chemical shifts | Chemical shifts |

Note: Specific values for this compound would require specific calculations and experimental measurements.

Computational Studies on Biological Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. nih.gov This method is fundamental in drug discovery and in understanding the potential biological activity of a compound. smolecule.com

In a typical molecular docking study, the 3D structure of the target protein is obtained, and a binding site is defined. The ligand, this compound, is then computationally placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov While no specific molecular docking studies for this compound are readily available, the methodology has been applied to similar naphthalene-based compounds to explore their potential as enzyme inhibitors or receptor modulators. nih.gov

Applications and Derivatization in Advanced Chemical Synthesis

1-Bromo-2-nitronaphthalene as a Key Intermediate in Complex Organic Synthesisevitachem.comresearchgate.net

The reactivity of both the bromo and nitro substituents allows for a diverse range of chemical transformations, positioning this compound as a crucial building block for the construction of complex molecular architectures. cymitquimica.comevitachem.com Its utility spans the synthesis of pharmaceuticals, agrochemicals, and other specialized organic molecules. cymitquimica.comevitachem.com

Precursor for Substituted Naphthalene (B1677914) Scaffoldsslideshare.net

The synthesis of substituted naphthalenes can be challenging due to difficulties in controlling regiochemistry during conventional electrophilic aromatic substitution. researchgate.net De novo approaches that build the naphthalene ring system from acyclic or simpler cyclic precursors offer a solution to this problem. researchgate.net this compound serves as a valuable starting material in this context, providing a pre-functionalized naphthalene core that can be further elaborated.

The bromine atom can be readily displaced or participate in cross-coupling reactions, while the nitro group can be reduced or otherwise modified. This dual reactivity allows for the introduction of a wide variety of substituents onto the naphthalene scaffold. For instance, palladium-catalyzed reactions are commonly employed to construct substituted naphthalenes. thieme-connect.comsorbonne-universite.fr

Synthesis of Nitrogen-Containing Naphthalene Derivatives (e.g., Aminonaphthalenes, Naphthols)orgsyn.org

A significant application of this compound lies in the synthesis of nitrogen-containing naphthalene derivatives. The reduction of the nitro group is a key transformation, yielding 1-bromo-2-aminonaphthalene. This reduction can be achieved using various reducing agents. vulcanchem.com The resulting aminonaphthalene is a versatile intermediate itself. For example, the amino group can undergo diazotization followed by substitution to introduce a range of other functional groups. vulcanchem.com

Furthermore, the bromine atom on the naphthalene ring provides a handle for further functionalization through reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. vulcanchem.com This allows for the synthesis of a diverse library of substituted aminonaphthalenes.

The nitro group can also facilitate the synthesis of naphthols. For example, treatment of 1-nitro-2-acetylaminonaphthalene with alkali can lead to the formation of 1-nitro-2-naphthol. orgsyn.org While this specific example does not start from this compound, it illustrates a common transformation of a nitro-substituted naphthalene.

Derivatization Strategies for Functional Material Development

The unique electronic properties arising from the combination of the electron-withdrawing nitro group and the polarizable bromine atom make this compound and its derivatives attractive for the development of functional materials. cymitquimica.com

Synthesis of Conjugated Systems and Chromophoresrsc.org

Naphthalene derivatives are widely used as building blocks for organic photo-electronic materials due to their stable structure and the ease with which they can be functionalized. nih.gov The bromine atom in this compound is particularly useful for engaging in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to extend the conjugated π-system. nih.gov These reactions allow for the connection of the naphthalene core to other aromatic or unsaturated units, leading to the formation of larger conjugated systems and chromophores. nih.govrsc.org Such materials are of interest for applications in organic electronics.

Incorporation into N-Doped Polycyclic Aromatic Hydrocarbon (PAH) Analoguesrsc.org

Nitrogen-doping is a powerful strategy for tuning the electronic and optical properties of polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.org PAHs are compounds with two or more fused aromatic rings. ca.gov this compound can serve as a precursor for the synthesis of N-doped PAHs. The nitro group can be reduced to an amino group, which can then be incorporated into a larger heterocyclic aromatic system.

One approach involves a Suzuki coupling/intramolecular SNAr cascade reaction. nih.gov In this strategy, a halogenated aniline (B41778) can be coupled with a suitable partner to construct a new fused ring system containing a nitrogen atom. nih.gov The ability to introduce nitrogen atoms into the PAH framework allows for the fine-tuning of their electronic properties, making them suitable for various applications in materials science. nih.govresearchgate.net

Role in the Development of Fluorescent Probes and Sensorsevitachem.com

Fluorescent molecular sensors are synthetic molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. nih.gov The naphthalene scaffold is a common component of fluorescent probes due to its inherent fluorescence. The substituents on the naphthalene ring can be modified to tune the probe's sensitivity and selectivity for a particular target.

While direct evidence for the use of this compound in fluorescent probes is not extensively documented in the provided search results, its derivatives, such as aminonaphthalenes and other substituted naphthalenes, are key components in the design of fluorescent sensors. nih.gov For example, the dynamic phosphorescence quenching of 1-bromo-2-methylnaphthalene (B105000) has been utilized for the selective sensing of Cu(II). fishersci.be The versatility of this compound as a precursor allows for the synthesis of a wide range of naphthalene-based fluorophores that could be incorporated into fluorescent probes for applications in chemical biology and medical diagnostics. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 4185-55-1 | cymitquimica.comchemscene.combldpharm.comkeyorganics.net |

| Molecular Formula | C₁₀H₆BrNO₂ | nih.govchemscene.comkeyorganics.net |

| Molecular Weight | 252.06 g/mol | chemscene.com |

| Appearance | Solid | cymitquimica.com |

| SMILES | O=N+[O-] | chemscene.com |

| InChI Key | LEHBLKHJWCNXKQ-UHFFFAOYSA-N | nih.gov |

Synthetic Utility in Dyes and Pigment Production

The chemical architecture of this compound, featuring both a bromo and a nitro group on the naphthalene core, theoretically positions it as a versatile precursor in the synthesis of colorants. Naphthalene derivatives are historically significant in the development of synthetic dyes, and the functional groups present in this compound offer potential reaction pathways for the generation of chromophoric systems. However, a comprehensive review of scientific literature and chemical databases does not yield specific, documented examples of this compound being directly utilized as a starting material or key intermediate in the commercial production or advanced synthesis of named dyes and pigments.

While the parent compound itself is not prominently featured, the synthetic principles underlying dye chemistry suggest potential routes for its application. The nitro group can be reduced to an amino group, which is a foundational step in the production of azo dyes. This resulting 1-bromo-2-aminonaphthalene could then be diazotized and coupled with various aromatic compounds to produce a range of colors. The bromine atom offers a site for nucleophilic substitution or for metal-catalyzed cross-coupling reactions, allowing for the introduction of different auxochromes or the extension of the conjugated system, which would in turn modify the color and properties of the resulting dye.

It is important to note that closely related naphthalene derivatives are well-documented as intermediates in dye and pigment synthesis. For instance, compounds such as 1-amino-4-bromo-2-nitronaphthalene and various aminonaphthalenesulfonic acids are established precursors for a variety of colorants. unb.calookchem.comscielo.org.mxscitepress.org The synthetic strategies employed for these related molecules often involve diazotization and coupling reactions to form azo dyes, a major class of synthetic colorants. unb.ca

Furthermore, research into functional dyes, such as those used for advanced applications like cellular imaging, often involves the synthesis of complex naphthalene-based structures. In one such example, the synthesis of ANNINE dyes, a type of voltage-sensitive dye, involved the bromination of 2-nitronaphthalene (B181648) to produce 1-bromo-6-nitronaphthalene (B3278484) as a key intermediate. mdpi.comresearchgate.net This highlights the general utility of bromo-nitro-naphthalene isomers in the construction of specialized dyes, even if the specific use of the 1-bromo-2-nitro isomer is not explicitly detailed.

The absence of direct research findings on the application of this compound in dye production could suggest that other isomers or derivatives may be more synthetically accessible, cost-effective, or provide more desirable coloristic properties, leading to their preferential use in industrial and research settings.

Environmental Impact and Biodegradation Research

Environmental Occurrence and Anthropogenic Sources of Nitrated and Halogenated PAHs

Nitrated polycyclic aromatic hydrocarbons (NPAHs) and halogenated PAHs are environmental contaminants primarily originating from human activities. These compounds are formed and released into the biosphere through several pathways, including the incomplete combustion of fossil fuels and biomass, industrial synthesis processes, and the atmospheric transformation of parent PAHs. nih.govmdpi.com Soil, in particular, acts as a significant reservoir for these pollutants, accumulating them through both wet and dry deposition. mdpi.com

The primary sources of these compounds can be categorized as follows:

Direct Emissions: Incomplete combustion processes, such as those in diesel and gasoline engines, are major sources of both NPAHs and oxygenated PAHs (OPAHs). mdpi.com Industrial activities, including the manufacturing of dyes, pesticides, and explosives, also contribute to the environmental load of specific compounds like 1-nitronaphthalene (B515781), which is classified as a high-production-volume chemical. nih.gov

Atmospheric Formation: Parent PAHs can react with atmospheric oxidants like ozone (O₃), nitrogen dioxide (NO₂), and hydroxyl radicals (•OH) to form nitrated and halogenated derivatives. mdpi.comnih.gov These reactions can occur in the gas phase or on the surface of particulate matter.

The widespread presence of these compounds is confirmed by their detection in diverse and remote environments, from urban centers with heavy traffic to the Arctic and even in Antarctic airborne particulate matter. nih.govresearchgate.netresearchgate.netcopernicus.org This indicates their capacity for long-range atmospheric transport. mdpi.comresearchgate.net Local sources, such as snowmobile emissions in the Arctic, can also lead to significantly elevated local concentrations. researchgate.netcopernicus.org

| Source Category | Specific Examples | Related Compounds |

| Combustion | Diesel and gasoline engine exhaust, biomass burning | Nitrated PAHs (NPAHs), Oxygenated PAHs (OPAHs) |

| Industrial | Synthesis of dyes, pesticides, explosives | 1-Nitronaphthalene |

| Atmospheric | Gas-phase and heterogeneous reactions of PAHs | NPAHs, Halogenated PAHs, OPAHs |

Atmospheric Fate and Transformation Processes

Once in the atmosphere, 1-bromo-2-nitronaphthalene and related compounds undergo various transformation processes that determine their environmental persistence and impact.

The photolysis of nitronaphthalenes is a significant pathway for the formation of secondary organic aerosols (SOA), which can have considerable effects on air quality and climate. acs.org Research on 1-nitronaphthalene has shown that its photolysis leads to the rapid formation of SOA. nih.gov A key mechanism in this process is the self-reaction of naphthoxy radicals, which results in the formation of dimers. acs.orgnih.gov

The chemical composition and yield of SOA are influenced by ambient atmospheric conditions. For instance, the presence of nitrogen oxides (NOx) can alter the reaction pathway. acs.orgnih.gov In environments with high NOx concentrations, the formation of the naphthoxy dimer is suppressed, and nitronaphthol becomes the predominant product in the particle phase. acs.orgnih.gov This highlights that photolysis of NPAHs is a previously unrecognized but important route to SOA formation in the troposphere. acs.org

| Precursor Compound | Process | Key Products | Influencing Factors |

| 1-Nitronaphthalene | Photolysis | Naphthoxy radical dimers, Nitronaphthol | NOx concentrations, presence of OH scavengers |

In addition to photolysis, gas-phase reactions with atmospheric oxidants are a critical removal pathway for PAHs and their derivatives. The most important oxidants in the troposphere are the hydroxyl radical (•OH), the nitrate radical (NO₃•), and ozone (O₃). nih.govresearchgate.net

The reaction of PAHs with •OH and NO₃• radicals, particularly in the presence of NOx, is a primary route for the formation of nitro-PAHs in the atmosphere. escholarship.org Ozonolysis, the reaction with O₃, is also a significant degradation pathway, especially for PAHs adsorbed on particulate matter. nih.govrsc.org The rates of these reactions are compound-specific, but they generally lead to the formation of more polar and often more toxic products, such as OPAHs. mdpi.comrsc.org The atmospheric lifetime of these compounds can range from hours to days, depending on the specific PAH and the concentration of oxidants. researchgate.net

Microbial Degradation Pathways and Mechanisms

Despite their persistence, many nitrated PAHs can be broken down by microorganisms, a process known as biodegradation. This natural attenuation is a key process in the removal of these pollutants from soil and water. nih.gov

The microbial breakdown of nitroaromatic compounds is initiated by specific enzymes. For many nitrated PAHs, the first step is catalyzed by a class of enzymes called nitroarene dioxygenases (NADOs). nih.gov These enzymes, which are part of the broader family of Rieske-type dioxygenases, add two hydroxyl groups to the aromatic ring, a process that also removes the nitro group as nitrite (B80452) (denitration). nih.govnih.govresearchgate.net This initial dioxygenation step is crucial as it destabilizes the aromatic structure, making it susceptible to further degradation. nih.govnih.gov

For example, the degradation of 1-nitronaphthalene is initiated by a three-component dioxygenase that converts it to 1,2-dihydroxynaphthalene. nih.gov This intermediate can then enter the well-established metabolic pathway for naphthalene (B1677914) degradation. nih.govfrontiersin.org

Another enzymatic strategy involves nitroreductases, which reduce the nitro group to a hydroxylamino or amino group. oup.comresearchgate.net These reduced compounds can then be further metabolized. The specific pathway utilized depends on the microorganism and the chemical structure of the pollutant.

| Enzyme Class | Function | Initial Substrate Example | Product Example |

| Nitroarene Dioxygenase | Dioxygenation and Denitration | 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene, Nitrite |

| Nitroreductase | Reduction of Nitro Group | Nitroaromatic Compound | Aminoaromatic Compound |

The ability of bacteria to degrade synthetic nitroaromatic compounds is a relatively recent evolutionary development, driven by the introduction of these pollutants into the environment over the last century. nih.govnih.gov Research suggests that these new metabolic pathways have evolved through the modification of existing catabolic pathways for naturally occurring aromatic compounds. nih.gov

The evolution of a pathway for 1-nitronaphthalene degradation from an ancestral naphthalene degradation pathway is a prime example. This adaptation can occur through remarkably small modifications, such as a change in the substrate specificity of the initial dioxygenase enzyme. nih.gov This allows the bacterium to utilize the nitrated compound as a source of carbon, nitrogen, and energy, conferring a significant selective advantage in a contaminated environment. nih.gov This "patchwork" assembly of new pathways from components of existing ones demonstrates the remarkable metabolic plasticity of microorganisms in response to new environmental challenges. nih.govnih.gov

Ecotoxicological Considerations and Environmental Risk Assessment

Cytotoxicity and Genotoxicity Studies

The potential for a chemical to cause damage to cells (cytotoxicity) and to the genetic material within those cells (genotoxicity) is a critical aspect of its toxicological evaluation.

Cytotoxicity: Studies on analogous compounds, such as 1-nitronaphthalene, have demonstrated cytotoxic effects. For example, 1-nitronaphthalene is known to cause lesions in bronchiolar epithelial (Clara) and ciliated cells in animal models nih.govnih.govresearchgate.net. The mechanism of cytotoxicity for many naphthalene derivatives is believed to involve metabolic activation, particularly ring epoxidation, leading to reactive intermediates that can damage cellular components nih.govnih.gov. It is plausible that this compound could exhibit similar cytotoxic properties, potentially targeting respiratory or other tissues depending on the route of exposure and metabolic pathways. The severity of these effects would be influenced by the dose and duration of exposure.

Genotoxicity: Genotoxicity assays are designed to detect various types of DNA damage, including gene mutations and chromosomal aberrations. Research on related nitro-PAHs has revealed significant genotoxic potential. For example, 2-nitronaphthalene (B181648) has been shown to possess greater mutagenic potency than its parent compound, naphthalene, in human B-lymphoblastoid cell lines nih.gov. It induced significant increases in mutation frequency at the tk locus, suggesting it can cause chromosomal-scale mutational events nih.gov. However, studies using the SOS chromotest in Escherichia coli found that 1- and 2-nitronaphthalene did not induce the SOS system, unlike many other nitro-PAHs nih.gov.

Standard genotoxicity testing strategies often employ a battery of in vitro and in vivo assays to assess different endpoints who.intservice.gov.uk. Common assays include the bacterial reverse mutation assay (Ames test), in vitro micronucleus or chromosome aberration tests in mammalian cells, and in vivo assays like the rodent bone marrow micronucleus test or the comet assay to detect DNA strand breaks service.gov.ukcriver.com. Given the genotoxic profile of related nitronaphthalenes, it would be imperative to subject this compound to a similar range of assays to determine its potential to induce genetic mutations or chromosomal damage.

Interactive Data Table: Common Genotoxicity Assays

| Assay Type | Endpoint Measured | Test System |

| In Vitro | Gene Mutation | Bacteria (e.g., Salmonella typhimurium) |

| Chromosomal Damage | Mammalian Cell Lines (e.g., CHO, V79) | |

| DNA Strand Breaks | Various Cell Types (Comet Assay) | |

| In Vivo | Chromosomal Damage | Rodent Bone Marrow (Micronucleus Test) |

| Gene Mutation | Transgenic Rodents (Pig-a Assay) | |

| DNA Strand Breaks | Various Rodent Tissues (Comet Assay) |

Phototoxicity and Reactive Oxygen Species (ROS) Generation

Phototoxicity: Phototoxicity is a toxic response elicited or enhanced by exposure to light nih.gov. A substance applied to the body may become activated by sunlight, leading to a reaction that is damaging to skin cells nih.gov. This phenomenon is a concern for many compounds that can absorb ultraviolet (UV) or visible light. The process often involves the photoexcited molecule transferring its energy to molecular oxygen, generating reactive oxygen species (ROS) nih.gov. Given that this compound possesses a chromophore (the naphthalene ring system) capable of absorbing UV light, its potential for phototoxicity warrants investigation. Standard tests, such as the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test, are used to identify the phototoxic potential of chemicals nih.govresearchgate.net.

Reactive Oxygen Species (ROS) Generation: Reactive oxygen species are highly reactive chemical molecules derived from oxygen, including superoxide (B77818) anions (O₂•-), hydroxyl radicals (OH•), and hydrogen peroxide (H₂O₂) nih.govwikipedia.org. Cellular production of ROS is a normal part of metabolism, but overproduction, often stimulated by external agents (xenobiotics), can lead to oxidative stress nih.gov. Oxidative stress can cause significant damage to vital macromolecules such as DNA, lipids, and proteins nih.govwikipedia.org. The generation of ROS is a known mechanism of toxicity for many aromatic compounds. It is conceivable that under certain conditions, such as metabolic activation or exposure to UV light, this compound could contribute to an increased intracellular concentration of ROS, leading to cellular damage.

Interactive Data Table: Key Reactive Oxygen Species

| ROS Species | Chemical Formula | Key Characteristics |

| Superoxide Anion | O₂•- | Primary ROS, produced by mitochondrial respiration and NADPH oxidases. |

| Hydroxyl Radical | OH• | Extremely reactive, can damage virtually all types of macromolecules. |

| Hydrogen Peroxide | H₂O₂ | A non-radical species, more stable but can be converted to more reactive species. |

| Singlet Oxygen | ¹O₂ | Electronically excited state of oxygen, involved in phototoxicity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。